molecular formula C9H8BrN3O B2485834 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide CAS No. 1249145-91-2

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide

Cat. No.: B2485834
CAS No.: 1249145-91-2
M. Wt: 254.087
InChI Key: XNQVZQSSTQBBNJ-UHFFFAOYSA-N
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Description

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide is a chemical compound with a unique structure that includes a bromine atom, a cyanomethyl group, and a methylpyridine carboxamide moiety

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact .

Future Directions

This could include potential applications of the compound in various fields like medicine, industry, or research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of pyridinium bromochromate in an acetic acid medium to achieve bromination . The reaction conditions often include heating the mixture to around 90°C to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of 5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide may involve multi-step processes starting from readily available raw materials. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized to achieve high yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Pyridinium bromochromate in acetic acid.

    Substitution: Various nucleophiles such as amines or thiols.

    Oxidation: Common oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide is unique due to its combination of a bromine atom, a cyanomethyl group, and a methylpyridine carboxamide moiety

Properties

IUPAC Name

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-13(3-2-11)9(14)7-4-8(10)6-12-5-7/h4-6H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQVZQSSTQBBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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